molecular formula C8H8BrNO3 B099480 1-(2-Bromoethoxy)-2-nitrobenzene CAS No. 18800-37-8

1-(2-Bromoethoxy)-2-nitrobenzene

Cat. No.: B099480
CAS No.: 18800-37-8
M. Wt: 246.06 g/mol
InChI Key: AHOFWSHLRKOJBS-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring

Scientific Research Applications

1-(2-Bromoethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, aiding in the study of biological processes.

    Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

In the context of sodium metal batteries, “2-bromo-1-(2-bromoethoxy)ethane (BBE)” acts as a flame-retardant solvent. It forms a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress dendrite and gassing issues .

Safety and Hazards

“1-(2-Bromoethoxy)-2-bromobenzene” is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .

Future Directions

While specific future directions for “1-(2-Bromoethoxy)-2-nitrobenzene” are not available, the use of similar compounds in the development of safer electrolytes for energy storage technologies like sodium metal batteries indicates potential future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenol to form 2-bromo-1-nitrobenzene, followed by the reaction with ethylene oxide to introduce the ethoxy group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include 1-(2-azidoethoxy)-2-nitrobenzene or 1-(2-thiocyanatoethoxy)-2-nitrobenzene.

    Reduction: The major product is 1-(2-bromoethoxy)-2-aminobenzene.

    Oxidation: The major product is 1-(2-bromoethoxy)-2-nitrobenzoic acid.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a nitro group.

    1-(2-Bromoethoxy)-2-bromobenzene: Contains two bromine atoms instead of a nitro group.

    1-(2-Bromoethoxy)-2-methoxybenzene: Contains a methoxy group instead of a nitro group.

Uniqueness: 1-(2-Bromoethoxy)-2-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFWSHLRKOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309654
Record name 1-(2-bromoethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-37-8
Record name 18800-37-8
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Record name 1-(2-bromoethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-nitrobenzene
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Synthesis routes and methods

Procedure details

To 2-nitrophenol (25.0 g, 0.180 mol) in sodium hydroxide (14.4 g, 359 mmol) and Water (6.0 mL, 330 mmol) in a 500 mL flask at 107° C. with a reflux condenser was added 1,2-dibromoethane (61.9 mL, 719 mmol), and the flask was heated at 107° C. for three days (FIG. 18). Then, the product was extracted twice with 100 mL DCM, washed with 2M NaOH and brine, dried with sodium sulfate, and concentrated. Silica gel chromatography eluting with hexanes and ethyl acetate provided the bromide 82 in 63% yield. 1H NMR (500 MHz, CDCl3) δ 7.83 (dd, J=8.4, 1.6 Hz, 1H), 7.53 (td, J=8.1, 1.6 Hz, 1H), 7.12-7.01 (m, 2H), 4.45-4.34 (m, 2H), 3.67 (t, J=6.5 Hz, 2H), according to: WO 2002076926
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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